molecular formula C11H17BrN2 B7938593 (5-Bromo-3-methylpyridin-2-yl)-pentylamine

(5-Bromo-3-methylpyridin-2-yl)-pentylamine

Cat. No.: B7938593
M. Wt: 257.17 g/mol
InChI Key: OYCIQFARBHSUIG-UHFFFAOYSA-N
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Description

(5-Bromo-3-methylpyridin-2-yl)-pentylamine is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science. This compound, in particular, features a bromine atom at the 5th position, a methyl group at the 3rd position, and a pentylamine group at the 2nd position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-3-methylpyridin-2-yl)-pentylamine typically involves several steps, starting from commercially available precursorsThe reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during the production process .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-3-methylpyridin-2-yl)-pentylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-Bromo-3-methylpyridin-2-yl)-pentylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Bromo-3-methylpyridin-2-yl)-pentylamine involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromo-3-methylpyridin-2-yl)methanamine
  • (5-Bromo-3-methylpyridin-2-yl)pivalamide
  • (5-Bromo-3-methylpyridin-2-yl)methanol

Uniqueness

(5-Bromo-3-methylpyridin-2-yl)-pentylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pentylamine group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets .

Properties

IUPAC Name

5-bromo-3-methyl-N-pentylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BrN2/c1-3-4-5-6-13-11-9(2)7-10(12)8-14-11/h7-8H,3-6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYCIQFARBHSUIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC1=NC=C(C=C1C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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